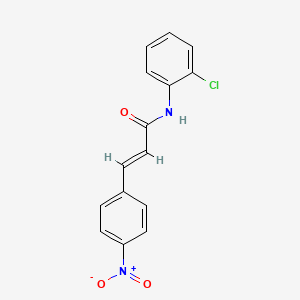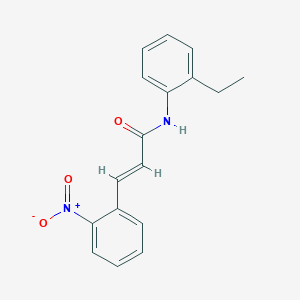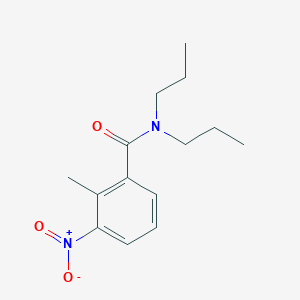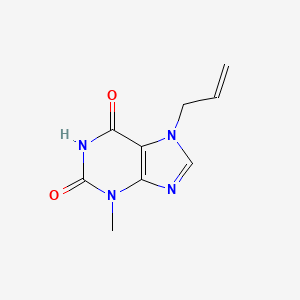
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has been used in scientific research for various applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has also been used in the development of molecular sensors for detecting biological molecules, such as amino acids and proteins.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to selectively target cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell migration and invasion, and the modulation of signaling pathways involved in cell growth and survival. N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of various diseases, such as cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high selectivity and specificity towards cancer cells, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide, including the development of more efficient synthesis methods, the optimization of its anti-cancer activity, and the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide and to identify its potential side effects and toxicity.
In conclusion, N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high selectivity and specificity towards cancer cells make it a promising candidate for the development of anti-cancer drugs, and its potential applications in other fields make it a versatile compound for scientific research. Further studies are needed to fully understand its mechanism of action and to identify its potential applications and limitations.
Méthodes De Synthèse
N-(2-chlorophenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a reaction between 2-chlorobenzaldehyde and 4-nitrobenzaldehyde in the presence of acryloyl chloride and triethylamine. The reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
Propriétés
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-13-3-1-2-4-14(13)17-15(19)10-7-11-5-8-12(9-6-11)18(20)21/h1-10H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQCGUGRWZRRQX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)


![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)

![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)



![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)


![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)